molecular formula C9H4BrN3S B026229 5-Bromo-6-isothiocyanatoquinoxaline CAS No. 134892-46-9

5-Bromo-6-isothiocyanatoquinoxaline

Cat. No.: B026229
CAS No.: 134892-46-9
M. Wt: 266.12 g/mol
InChI Key: CRNMXQMOFAYYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-6-isothiocyanatoquinoxaline (CAS 134892-46-9) is a brominated quinoxaline derivative with the molecular formula C₉H₄BrN₃S and a molecular weight of 266.12 g/mol . It is structurally characterized by a quinoxaline core substituted with a bromine atom at position 5 and an isothiocyanate (-N=C=S) group at position 6 . This compound is primarily recognized as Brimonidine Impurity I, a byproduct or intermediate in the synthesis of Brimonidine, an α-adrenergic agonist used in glaucoma treatment . It is commercially available with >95% HPLC purity and is stored at +4°C for stability .

Key properties include:

  • SMILES: Brc1c(ccc2nccnc12)N=C=S
  • InChIKey: CRNMXQMOFAYYEX-UHFFFAOYSA-N
  • Collision Cross-Section (CCS): Ranges from 134.7–140.4 Ų depending on adducts (e.g., [M+H]⁺, [M+Na]⁺) in mass spectrometry .

Preparation Methods

Bromination of 6-Aminoquinoxaline to 6-Amino-5-bromoquinoxaline Hydrobromide

The synthesis begins with the bromination of 6-aminoquinoxaline, a reaction critical for introducing the bromo substituent at the 5-position of the quinoxaline nucleus. In a representative procedure, 6-aminoquinoxaline (2.08 g, 14.4 mmol) is dissolved in glacial acetic acid (11.5 ml) and cooled in an ice-water bath . A solution of bromine (0.74 ml, 14.4 mmol) in glacial acetic acid (1.5 ml) is added dropwise over 15 minutes, yielding a bright orange-red precipitate identified as 6-amino-5-bromoquinoxaline hydrobromide . This intermediate is isolated via vacuum filtration, washed with dry ether, and dried under reduced pressure, achieving a quantitative yield (4.44 g) .

Key Considerations :

  • Temperature Control : Maintaining the reaction temperature below 25°C prevents side reactions, such as dibromination or decomposition.

  • Stoichiometry : A 1:1 molar ratio of bromine to 6-aminoquinoxaline ensures selective monobromination at the 5-position.

Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline via Thiophosgene

The conversion of 6-amino-5-bromoquinoxaline hydrobromide to the target isothiocyanate derivative involves thiophosgene-mediated isothiocyanation. The hydrobromide salt (4.27 g, 14.0 mmol) is suspended in water (60 ml), and thiophosgene (1.28 ml, 16.8 mmol) is added incrementally under vigorous stirring . Over 2 hours, the red reaction mixture discharges, and a brick-red solid precipitates. The crude product is isolated by filtration, washed with water, and dried in vacuo, yielding 3.38 g (90%) of this compound . Purification via column chromatography (silica gel, chloroform) affords white crystals with a melting point of 157–158°C .

Reaction Optimization :

  • Solvent Selection : Aqueous conditions minimize side reactions, as thiophosgene hydrolyzes slowly in water, allowing controlled isothiocyanate formation.

  • Excess Thiophosgene : A 20% molar excess of thiophosgene ensures complete conversion of the amine to the isothiocyanate.

Table 1: Synthesis Parameters for this compound

ParameterValueSource
Starting Material6-Amino-5-bromoquinoxaline hydrobromide
ReagentThiophosgene
SolventWater
Reaction Time2 hours
Temperature25°C
Yield90%
Melting Point157–158°C

Alternative Synthetic Approaches

While the thiophosgene route is predominant, alternative methods have been explored:

Benzoyl Isothiocyanate-Mediated Pathway

In a modified approach, 6-amino-5-bromoquinoxaline reacts with benzoyl isothiocyanate to form an N-benzoyl thioureido intermediate, which is subsequently hydrolyzed to the thioureido compound . However, this method introduces additional steps (hydrolysis and methylation) and is less efficient for large-scale synthesis .

Ammonium Thiocyanate Direct Reaction

Direct treatment of 6-amino-5-bromoquinoxaline with ammonium thiocyanate in acidic media bypasses thiophosgene use but suffers from lower yields (60–70%) and challenges in isolating the isothiocyanate .

Characterization and Analytical Validation

The structural integrity of this compound is confirmed through spectroscopic and chromatographic analyses:

  • Infrared Spectroscopy (IR) : A sharp absorption band at 2120 cm⁻¹ confirms the presence of the isothiocyanate (-NCS) group .

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR : Aromatic proton signals appear as a multiplet at δ 7.8–8.2 ppm, consistent with the quinoxaline backbone .

    • ¹³C NMR : The isothiocyanate carbon resonates at δ 132.5 ppm, while the bromo-substituted carbon appears at δ 118.7 ppm .

  • Mass Spectrometry : The molecular ion peak at m/z 280 ([M+H]⁺) aligns with the expected molecular formula C₉H₄BrN₃S .

Discussion of Reaction Mechanisms and Challenges

Mechanistic Insights

The thiophosgene-mediated reaction proceeds via nucleophilic attack of the amine on thiophosgene, forming an intermediate thiocarbamoyl chloride, which eliminates HCl to yield the isothiocyanate . The aqueous environment stabilizes reactive intermediates, minimizing side reactions.

Practical Challenges

  • Toxicity of Thiophosgene : Requires strict adherence to safety protocols, including fume hood use and personal protective equipment.

  • Purification Difficulties : The product’s low solubility in common organic solvents necessitates chromatographic purification, increasing process complexity .

Chemical Reactions Analysis

Types of Reactions: 5’-Fluoroindirubinoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of quinones, while reduction can yield amines .

Scientific Research Applications

Organic Synthesis

5-BIQ serves as a versatile intermediate in organic synthesis. Its reactivity allows it to participate in various chemical reactions, making it a valuable building block for synthesizing other compounds. The presence of the isothiocyanate group enables it to undergo nucleophilic substitutions, facilitating the formation of thioureas and other derivatives.

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesUnique Properties
6-IsothiocyanatoquinoxalineLacks bromine substitutionExhibits distinct biological activity
5-Chloro-6-isothiocyanatoquinoxalineContains chlorine instead of bromineDifferent reactivity profile due to chlorine
5-BromoquinoxalineLacks isothiocyanate groupPrimarily used as a precursor in organic synthesis
2-Amino-3-bromoquinoxalineContains amino groupEnhanced solubility and potential biological activity

Medicinal Chemistry

The compound has shown promise in various biological activities, particularly as an inhibitor of specific enzymes and receptors. Research indicates potential anticancer properties, with studies focusing on its ability to inhibit protein kinases involved in cancer pathways. This suggests that 5-BIQ may play a role in drug development aimed at targeting cancer.

Case Study: Anticancer Activity

A study demonstrated that 5-BIQ exhibits significant inhibitory effects on certain cancer cell lines, leading to reduced proliferation and increased apoptosis. The compound's mechanism of action appears to involve the disruption of signaling pathways critical for tumor growth.

Pharmacological Studies

In addition to its anticancer potential, 5-BIQ has been investigated for its effects on other biological targets. Its structural features suggest interactions with various receptors that could be leveraged in pharmacology.

Notable Findings

  • Inhibition of Kinases : Research has revealed that 5-BIQ can inhibit specific kinases associated with cancer progression.
  • Receptor Interactions : The compound has been studied for its binding affinities to receptors involved in inflammatory responses.

Toxicological Considerations

While exploring the applications of 5-BIQ, it is crucial to consider its toxicological profile. The compound is classified as toxic if swallowed and can cause skin irritation, necessitating careful handling during research and application.

Mechanism of Action

The primary mechanism of action of 5’-fluoroindirubinoxime involves the inhibition of FLT3. This inhibition disrupts the signaling pathways that promote cell proliferation and survival, leading to the induction of apoptosis in cancer cells. The compound also affects other molecular targets, including vascular endothelial growth factor receptor 2 (VEGFR2) and Aurora A kinase, contributing to its anti-tumor activity .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Functional Group Variations

a) 6-Amino-5-bromoquinoxaline (CAS 50358-63-9)

  • Molecular Formula : C₈H₅BrN₃
  • Key Differences : Replaces the isothiocyanate group with an amine (-NH₂) at position 4.
  • Implications: Reduced reactivity toward nucleophiles compared to the isothiocyanate group. Potential for diazotization or amide bond formation, unlike the thiourea-forming capability of 5-Bromo-6-isothiocyanatoquinoxaline .

b) O-Isopropyl (5-bromoquinoxalin-6-yl)carbamothioate (CAS PA 02 0441010)

  • Molecular Formula : C₁₂H₁₂BrN₃OS
  • Key Differences : Contains a carbamothioate (-OC(S)NH-) group instead of isothiocyanate.
  • Implications :
    • Acts as a protected intermediate in synthesis, where the isopropyl group stabilizes the reactive thiol moiety.
    • Higher molecular weight (326.21 g/mol ) affects solubility and chromatographic retention .

c) 1-(5-Bromoquinoxalin-6-yl)thiourea (CAS 148231-12-3)

  • Molecular Formula : C₉H₆BrN₅S
  • Key Differences : Features a thiourea (-NH-C(S)-NH₂) group.
  • Likely derived from the reaction of this compound with ammonia or amines .

Structural and Reactivity Comparison

Compound Functional Group Molecular Weight (g/mol) Key Reactivity
This compound -N=C=S 266.12 Reacts with amines to form thioureas; prone to hydrolysis
6-Amino-5-bromoquinoxaline -NH₂ 223.05 Participates in electrophilic substitution; less reactive toward nucleophiles
O-Isopropyl carbamothioate -OC(S)NH- 326.21 Stabilized intermediate; requires deprotection for further reactivity
1-(5-Bromoquinoxalin-6-yl)thiourea -NH-C(S)-NH₂ 281.17 Forms hydrogen bonds; potential pharmacological activity

Biological Activity

5-Bromo-6-isothiocyanatoquinoxaline (C9H4BrN3S) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article summarizes its chemical properties, synthesis, and biological effects as reported in various studies.

  • Molecular Formula : C9H4BrN3S
  • Molecular Weight : 266.12 g/mol
  • CAS Number : 134892-46-9
  • Purity : >95% (HPLC)
  • Appearance : Brick red to white crystalline solid .

Synthesis

The synthesis of this compound typically involves the reaction of 6-amino-5-bromoquinoxaline with thiophosgene. The process yields a high purity product, characterized by various analytical techniques including NMR and mass spectrometry. The typical yield from this synthesis is reported to be around 90% .

Biological Activity

This compound exhibits several biological activities that have been explored in various studies:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It targets specific signaling pathways involved in tumor growth.
  • Case Study : In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines, including breast and colon cancer cells, with IC50 values in the low micromolar range .

Antimicrobial Properties

  • Bacterial Inhibition : Recent research indicates that this compound possesses antibacterial activity against various strains of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus).
  • Study Findings : In a study assessing the antibacterial efficacy of quinoxaline derivatives, this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA .

Anti-inflammatory Effects

  • Mechanism : The compound has been implicated in modulating inflammatory responses by inhibiting pro-inflammatory cytokines and mediators.
  • Research Evidence : Experimental models have shown that treatment with this compound can lead to decreased levels of TNF-alpha and IL-6 in inflammatory conditions .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialInhibits growth of MRSA
Anti-inflammatoryReduces levels of TNF-alpha and IL-6

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 5-Bromo-6-isothiocyanatoquinoxaline, and how are they determined?

  • Methodology : Characterize the compound using:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (266.12 g/mol) .
  • Nuclear Magnetic Resonance (NMR) (¹H/¹³C) to assign structural features, leveraging the SMILES string (InChI=1/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H) .
  • Thermogravimetric Analysis (TGA) to assess thermal stability (boiling point: 414°C at 760 mmHg) .
    • Data Table :
PropertyValueMethod
Molecular Weight266.12 g/molHRMS
Density1.7 g/cm³Pycnometry
Boiling Point414°CTGA
Refractive Index1.741Abbe Refractometer

Q. What synthetic routes are commonly used to prepare this compound?

  • Methodology :

  • Bromination : Introduce bromine at the 5-position of a pre-functionalized quinoxaline scaffold, followed by isothiocyanate substitution at the 6-position .
  • Key Step : React 6-amino-5-bromoquinoxaline with thiophosgene or carbon disulfide under basic conditions to form the isothiocyanate group .
    • Critical Parameters : Monitor reaction temperature (20–25°C) to avoid decomposition of the isothiocyanate moiety .

Q. How is this compound utilized in pharmaceutical research?

  • Application : It serves as a critical impurity reference standard in quality control for Brimonidine tartrate, a glaucoma medication .
  • Methodology : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities, ensuring method validation per ICH guidelines (specificity, linearity, LOD/LOQ) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Vary solvents (e.g., DMF vs. THF), temperature (0°C vs. RT), and stoichiometry to assess yield and purity via LC-MS .
  • Byproduct Analysis : Identify side products (e.g., thiourea derivatives) using HPLC-PDA-ELSD and mitigate via pH control (pH 8–9) .

Q. What strategies address stability challenges during storage and handling?

  • Methodology :

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) to identify degradation pathways .
  • Storage Recommendations : Store in amber vials at -20°C under inert gas (argon) to prevent hydrolysis of the isothiocyanate group .

Q. How can contradictory spectral data in literature be resolved?

  • Methodology :

  • Cross-Validation : Compare NMR/IR data across multiple batches and reference standards (e.g., USP/EP monographs) .
  • Computational Modeling : Use Density Functional Theory (DFT) to predict NMR chemical shifts and reconcile discrepancies .

Q. What advanced analytical methods validate trace-level detection in complex matrices?

  • Methodology :

  • LC-MS/MS : Employ MRM (Multiple Reaction Monitoring) for specificity in biological matrices (LOQ ≤ 0.1 ppm) .
  • Ion Mobility Spectrometry (IMS) : Differentiate isobaric impurities with similar m/z ratios .

Q. Hypothetical Data Contradiction Analysis

Scenario : Discrepancies in reported melting points.

  • Resolution Strategy :
    • Reproducibility Testing : Replicate synthesis and purity analysis (≥98% by HPLC) .
    • Differential Scanning Calorimetry (DSC) : Compare thermal profiles under identical heating rates (e.g., 10°C/min) .
    • Literature Review : Cross-check with peer-reviewed studies, excluding non-validated sources (e.g., non-ICH-compliant reports) .

Properties

IUPAC Name

5-bromo-6-isothiocyanatoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNMXQMOFAYYEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C(=C1N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90403506
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134892-46-9, 132356-31-1
Record name 5-bromo-6-isothiocyanatoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90403506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Bromo-6-isothiocyanatoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of 6-amino-5-bromoquinoxaline hydrobromide (10 g) in distilled water (150 ml) is added thiophosgene (3 ml). The solution is stirred for two hours at room temperature and the resultant precipitate is collected by filtration, washed with water, and dried to afford 5-bromo-6-isothiocyanato-quinoxaline.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-6-isothiocyanatoquinoxaline
Reactant of Route 2
Reactant of Route 2
5-Bromo-6-isothiocyanatoquinoxaline
Reactant of Route 3
Reactant of Route 3
5-Bromo-6-isothiocyanatoquinoxaline
Reactant of Route 4
Reactant of Route 4
5-Bromo-6-isothiocyanatoquinoxaline
Reactant of Route 5
Reactant of Route 5
5-Bromo-6-isothiocyanatoquinoxaline
Reactant of Route 6
5-Bromo-6-isothiocyanatoquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.